Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate
Description
Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (C₁₁H₁₃BrO₃) is an aromatic ester featuring a bromine atom at the meta position and a hydroxyl group at the para position on the phenyl ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of silylated derivatives (e.g., tert-butyldimethylsilyl-protected analogs for C–N bond-forming reactions) . Its synthesis involves bromination of 4-hydroxyphenylpropanoate precursors under acidic conditions, followed by purification via extraction and drying .
Properties
IUPAC Name |
ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQZAVTXBYEULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate involves the esterification of 3-(3-bromo-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Bromination Reaction: Another approach involves the bromination of ethyl 3-(4-hydroxyphenyl)propanoate using bromine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium nitrite (NaNO2) in the presence of a copper catalyst.
Major Products:
Oxidation: 3-(3-bromo-4-oxophenyl)propanoic acid.
Reduction: Ethyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Ethyl 3-(3-azido-4-hydroxyphenyl)propanoate.
Scientific Research Applications
Chemistry
Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the development of complex molecules due to its functional groups that allow for further chemical modifications.
- Synthesis of Pharmaceuticals : The compound can be used to create derivatives that exhibit biological activity, making it valuable in drug discovery processes.
- Agrochemicals : Its derivatives may also be explored for use in agricultural applications, potentially leading to the development of new pesticides or herbicides.
Biology
In biological research, this compound is utilized in studying enzyme-catalyzed reactions and as a substrate in biochemical assays. Its properties allow researchers to investigate:
- Enzyme Interactions : The compound can act as a substrate for various enzymes, helping to elucidate mechanisms of action and enzyme kinetics.
- Biochemical Assays : It can be employed in assays designed to measure enzyme activity or other biochemical parameters.
Industry
In industrial settings, this compound is used for:
- Production of Specialty Chemicals : It acts as a building block in synthesizing specialty chemicals used across various industries.
- Polymers and Resins : The compound can be involved in the formulation of polymers and resins, enhancing material properties.
Esterification Reaction
A common method includes the esterification of 3-(3-bromo-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields the desired ethyl ester efficiently under controlled conditions.
Bromination Reaction
Another approach involves the bromination of ethyl 3-(4-hydroxyphenyl)propanoate using bromine in an organic solvent like dichloromethane. This method allows for selective introduction of bromine at the desired position on the aromatic ring.
Case Study 1: Neurotoxic Potential Assessment
Research has indicated that this compound can be tested for neurotoxic effects on neural enzymes such as acetylcholinesterase (AchE). In studies involving neural cultures or animal models, researchers observed changes in AchE activity levels after exposure to this compound, providing insights into its potential neurotoxic effects .
Case Study 2: Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing complex organic molecules like pyrazoline derivatives. These derivatives have shown significant biological activities, including anti-inflammatory properties .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemistry | Intermediate for pharmaceuticals and agrochemicals | Useful for creating complex molecules |
| Biology | Substrate for enzyme studies | Helps elucidate enzyme mechanisms |
| Industry | Production of specialty chemicals | Involved in polymer and resin formulation |
| Neurobiology | Assessment of neurotoxic potential | Impact on AchE activity observed |
Mechanism of Action
The mechanism of action of ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can undergo nucleophilic substitution reactions . These interactions enable the compound to modulate various biochemical pathways, making it useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The hydroxyl group (4-OH) increases acidity and polarity compared to methoxy (4-OCH₃) or methyl (4-CH₃) substituents . Bromine (electron-withdrawing) enhances electrophilic substitution reactivity, whereas nitro groups (4-NO₂) further deactivate the ring .
- Ester Group Influence : Methyl esters (e.g., C₁₀H₁₁BrO₃) exhibit lower steric hindrance but reduced hydrolytic stability compared to ethyl esters .
- Biological Relevance: β-Hydroxy esters (e.g., C₁₂H₁₅BrO₄) are explored for antimicrobial activity, while simple esters like ethyl 3-(methylthio)propanoate are flavorants .
Biological Activity
Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H13BrO3
- Molecular Weight : 299.14 g/mol
- Functional Groups : Bromine atom, hydroxyl group, and an ethyl ester.
The presence of the bromine atom and the hydroxyl group is significant for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with enzymes through hydrogen bonding and halogen bonding due to the presence of the hydroxyl and bromine groups, respectively.
- Receptor Modulation : It may modulate receptor activity by binding to specific sites, potentially influencing signaling pathways involved in various physiological responses .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) cells by 60% at a concentration of 50 µM after 48 hours of treatment. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers .
- Anti-inflammatory Research : Another investigation assessed the compound's effects on LPS-induced inflammation in RAW 264.7 macrophages. The results indicated a significant reduction in TNF-alpha production when treated with this compound at concentrations ranging from 10 to 100 µM .
Q & A
Basic: What are the recommended synthetic routes for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate?
Methodological Answer:
The compound can be synthesized via halogenation of a phenolic precursor followed by esterification. For example:
- Bromination : React 4-hydroxyphenylpropanoic acid derivatives with brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions) to introduce the bromo group at the 3-position.
- Esterification : Treat the brominated intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the ethyl ester.
Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography (petroleum ether/ethyl acetate gradients) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the bromine substitution pattern and ester functionality. HSQC or HMBC can resolve ambiguities in aromatic proton coupling .
- GC-FID/MS : Analyze volatile derivatives (e.g., silylated samples) to confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate C, H, Br, and O content to confirm purity and stoichiometry .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group or ester hydrolysis.
- Light Sensitivity : Protect from UV light due to the bromine substituent’s potential for photodegradation. Use amber glassware.
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: What mechanistic insights exist for reductive stabilization of similar phenolic esters?
Methodological Answer:
Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) can stabilize phenolic intermediates during lignin depolymerization via reductive pathways:
- Catalytic Hydrogenation : Reduces reactive quinone intermediates, preventing repolymerization.
- Kinetic Control : Optimize H₂ pressure (1–5 atm) and temperature (50–80°C) to favor monomer retention over side reactions.
Validation : Use GC-MS to track monomer yields and HSQC NMR to analyze structural changes in model polymers .
Advanced: How do substituents (bromo, hydroxyl) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine as a Leaving Group : Facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysts, K₂CO₃ base). Steric hindrance from the adjacent hydroxyl group may reduce reaction rates.
- Hydroxyl Group Protection : Temporarily protect the hydroxyl group (e.g., as a silyl ether or acetate) to prevent catalyst poisoning. Deprotect post-coupling using TBAF or K₂CO₃/MeOH .
Advanced: How can computational modeling aid in predicting reaction pathways?
Methodological Answer:
- DFT Calculations : Model transition states for bromination or esterification to predict regioselectivity and activation energies.
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. ethanol) on reaction kinetics.
Validation : Compare computed NMR chemical shifts with experimental data to refine models .
Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
- 2D NMR Techniques : Use NOESY to distinguish between para- and meta-substituted isomers.
- Isotopic Labeling : Synthesize C-labeled analogs to confirm peak assignments in complex spectra.
- Benchmarking : Cross-reference with databases (e.g., NIST Chemistry WebBook) for validated spectral signatures .
Advanced: What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- One-Pot Reactions : Combine bromination and esterification steps using phase-transfer catalysts (e.g., TBAB) to minimize intermediate isolation.
- Flow Chemistry : Improve heat/mass transfer for exothermic bromination steps, reducing side-product formation.
Case Study : A 48% overall yield was achieved for a dabigatran precursor using sequential CDI-mediated couplings and in situ reductions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
